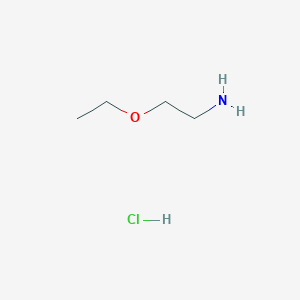![molecular formula C8H11ClN4 B1419279 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride CAS No. 1193387-69-7](/img/structure/B1419279.png)
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride
Overview
Description
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN4 . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.65 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 2 . The Stokes shifts derived from the optical spectra were equal to 9410 cm−1 for the triazole ring and 7625 cm−1 for the pyridine ring .Scientific Research Applications
Synthesis and Structural Analysis
- Efficient Synthesis Methods : El-Kurdi et al. (2021) demonstrated an efficient synthesis of triazolopyridines, a family with significant pharmaceutical applications, using N-Chlorosuccinimide (NCS). Their work involved the synthesis of specific triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, under mild conditions and characterized them using NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).
Biological Properties and Applications
- Antimicrobial Properties : Prakash et al. (2011) synthesized a series of triazolopyridines, which they tested for antimicrobial activity. Their iodine(III)-mediated oxidative approach yielded potent antimicrobial agents, highlighting the biological relevance of these compounds (Prakash et al., 2011).
Material Science and Optoelectronic Applications
- Electroluminescent Properties : Kang et al. (2017) researched the use of triazolopyridine-based materials for organic light-emitting diodes (OLEDs). Their study focused on synthesizing bipolar red host materials, demonstrating their potential in optoelectronic applications (Kang et al., 2017).
Structural Chemistry and Crystal Engineering
- Supramolecular Synthons Formation : Chai et al. (2019) synthesized new triazolopyridine derivatives, focusing on the effects of different substituents on their crystal structures. Their research contributes to understanding the pharmaceutical development and application of these compounds in crystal engineering (Chai et al., 2019).
Herbicidal Activities
- Herbicidal Potential : Liu et al. (2015) synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives and evaluated their herbicidal activities. Their findings suggest that these derivatives have significant potential as lead compounds for herbicide development (Liu et al., 2015).
Anticonvulsant Activity
- Neuropharmacological Applications : Guan et al. (2012) synthesized triazolopyridine derivatives and evaluated their anticonvulsant activity. Some compounds showed promising results, suggesting potential applications in treating neurological disorders (Guan et al., 2012).
Future Directions
properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;/h1-3,6H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJDKOPKUXVJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




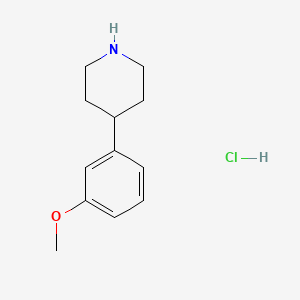
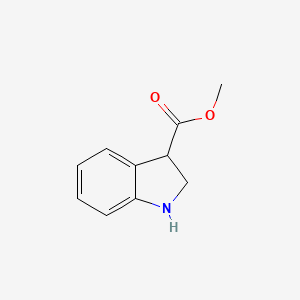
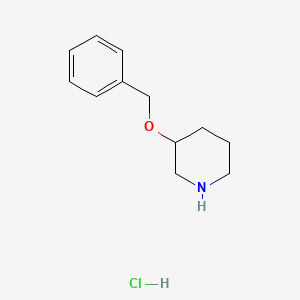

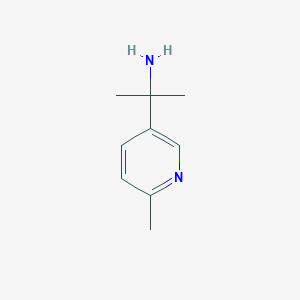
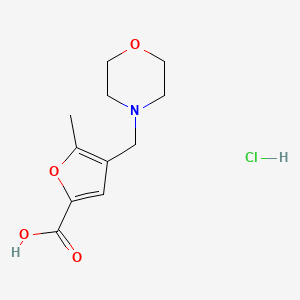
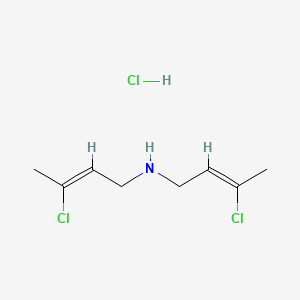
![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)
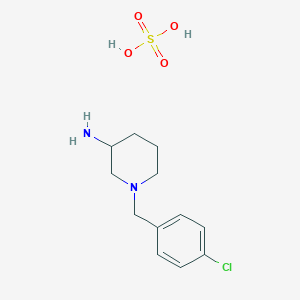
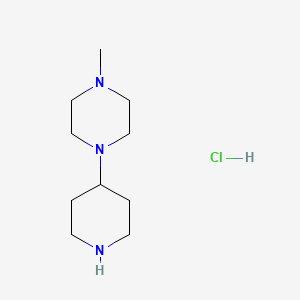
![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
